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Compound of Interest |

3-Amino-2-(4-
Compound Name: . o
methylphenylamino)benzoic acid
CAS No.: 116702-65-9
Cat. No.: B056193
. J

The C14H14N202 Scaffold in Medicinal Chemistry The molecular formula C14H14N202
represents a critical chemical space in drug discovery, most notably occupied by Nixylic Acid
(2-(2,3-dimethylanilino)pyridine-3-carboxylic acid) and related N-arylanthranilic acid derivatives
(fenamates). This scaffold is chemically significant due to its capacity to bridge lipophilic
aromatic domains with polar, ionizable carboxylic acid moieties, a hallmark of non-steroidal
anti-inflammatory drugs (NSAIDs).

This guide moves beyond basic stoichiometry to analyze the C14H14N202 formula as a
template for COX-inhibiting pharmacophores. It provides a validated synthetic protocol,
physicochemical profiling, and mechanistic insights necessary for researchers developing next-
generation anti-inflammatory agents.

Part 2: Molecular Architecture & Isomeric
Landscape

While C14H14N202 encompasses hundreds of theoretical isomers, the pharmacological utility
is concentrated in specific structural motifs.

The Primary Candidate: Nixylic Acid

e IUPAC Name: 2-[(2,3-Dimethylphenyl)amino]pyridine-3-carboxylic acid[1]

¢ Class: Anilinonicotinic acid (Isostere of flufenamic/mefenamic acid).

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b056193?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/Nixylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

o Core Structure: A pyridine ring fused to a carboxylic acid, linked via a secondary amine to a
dimethyl-substituted phenyl ring.

Structural Isomerism & Properties

The arrangement of the nitrogen atoms defines the compound's stability and biological activity.

Generic Amide

Nixylic Acid Isomer (e.g., N-
Property Relevance
(Target) benzyl-4-
nitrobenzylamine)
o sp? ) Affects pi-stacking in
Hybridization ) sp3 (Benzylic carbons) ) )
(Aromatic/Carbonyl) active sites.

H-Bond Donors

1 (NH), 1 (COOH)

1-2 (Amine/Amide)

Critical for COX-
Arg120 interaction.

H-Bond Acceptors

3 (Pyridine N, C=0,
OH)

2 (Nitro/Amide O)

Determines solubility

and permeability.

LogP (Predicted)

~3.2-3.5

~2.5-3.0

Predicts membrane
permeability (Lipinski
Rule of 5).

pKa (Acidic)

~4.2 (Carboxylic acid)

N/A (Non-ionizable)

Essential for ionic
trapping in inflamed

tissue.

Part 3: Validated Synthetic Protocol

Objective: Synthesis of Nixylic Acid via Modified Ullmann Condensation. Rationale: The

formation of the C-N bond between an electron-deficient pyridine and an electron-rich aniline
requires copper catalysis. This protocol uses a "self-validating” checkpoint system to ensure

purity without immediate HPLC access.

Reagents & Materials

e Substrate A: 2-Chloronicotinic acid (1.0 eq)
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Substrate B: 2,3-Dimethylaniline (2,3-Xylidine) (1.2 eq)

Catalyst: Copper powder (0.1 eq) or Cul (0.05 eq)

Base: Potassium Carbonate (

) (2.0 eq) - Anhydrous

Solvent: DMF (Dimethylformamide) or iso-Amyl alcohol.

Step-by-Step Methodology

 Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-
Chloronicotinic acid (15.7 g, 100 mmol) in DMF (100 mL).

o Deprotonation: Add anhydrous

(27.6 g, 200 mmol). Stir at room temperature for 15 minutes to ensure deprotonation of the
carboxylic acid (Gas evolution may occur).

e Coupling Initiation: Add 2,3-Dimethylaniline (14.5 g, 120 mmol) followed by the Copper
catalyst.

o Thermal Reaction: Heat the mixture to 130°C under an inert atmosphere (

or Ar) for 4-6 hours.

o Mechanistic Note: The high temperature is required to overcome the activation energy of
nucleophilic aromatic substitution (

) on the pyridine ring, facilitated by the ortho-directing carboxylate group.
o Work-up (Self-Validating Step):
o Cool reaction to room temperature.
o Pour into ice-water (500 mL).

o Acidify with 1N HCI to pH 3—4.
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o Validation Checkpoint: A precipitate must form immediately. If oil forms, the reaction is
incomplete or solvent remains. Recrystallize the precipitate from Ethanol/Water.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow and critical control points (CCPSs) of the
synthesis.

Reagent Prep:

2-Chloronicotinic Acid + 2,3-Xylidine

Deprotonation:
Add K2CO3 in DMF
(Formation of Carboxylate)

l

Ullmann Coupling:
Add Cu Catalyst
Heat to 130°C

Checkpoint:
TLC Monitoring
(Disappearance of Chloride)

Acidification (pH 3-4)
Precipitation

Final Product:
Nixylic Acid (C14H14N202)
Recrystallize (EtOH)
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Figure 1: Critical path for the copper-catalyzed synthesis of Nixylic Acid, highlighting the TLC

quality control checkpoint.

Part 4: Pharmacodynamics & Mechanism of Action

Compounds with the C14H14N202 formula, particularly anilinonicotinic acids, function primarily

as Cyclooxygenase (COX) Inhibitors.

Mechanism

o Competitive Binding: The carboxylate anion of Nixylic Acid mimics the carboxylate of

Arachidonic Acid (the natural substrate).

« lonic Anchoring: The carboxylate forms an electrostatic bridge with Arg-120 in the COX

enzyme channel.

» Hydrophobic Interaction: The 2,3-dimethylphenyl ring intercalates into the hydrophobic

pocket of the enzyme, sterically hindering the entry of Arachidonic Acid.

o Selectivity: Due to the steric bulk of the dimethyl group, these compounds often show

preferential inhibition kinetics, balancing between COX-1 (constitutive) and COX-2

(inducible).

Signaling Pathway Visualization

The interference of C14H14N202 within the inflammatory cascade is detailed below.
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Figure 2: Pharmacological intervention point of C14H14N202 within the Arachidonic Acid

cascade.

Part 5: Physicochemical Profiling & Validation

To confirm the identity and quality of the synthesized C14H14N202 isomer, the following

analytical signatures must be verified.

Expected Signature

Technique L .
(Nixylic Acid)

Structural Insight

3300 cm~1 (NH stretch)1680

'R Spectroscopy cm~1 (C=0 stretch)

Confirms secondary amine and

carboxylic acid integrity.

0 2.15, 2.30 (s, 6H, CH3)d 13.0

1H NMR (DMSO-ds) (br s, 1H, COOH)

Verifies the dimethyl
substitution pattern and acid

proton.

Mass Spectrometry m/z 242.1 [M+H]*

Confirms molecular formula
C14H14N202.

Melting Point 228-230°C

Indicates crystalline purity

(sharp range = high purity).

Self-Validating Solubility Test

Before biological testing, perform a pH-dependent solubility sweep:

e Prepare 3 vials: pH 2.0 (0.01N HCI), pH 7.4 (PBS), pH 10.0 (0.01N NaOH).

o Add excess C14H14N202 to each.
e Observation:
o pH 2.0: Insoluble (Unionized acid).

o pH 7.4: Sparingly soluble.
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o pH 10.0: Fully soluble (Carboxylate salt). Failure of this profile indicates the carboxylic acid
group has been modified (e.g., esterified) or the product is incorrect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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